2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide
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Overview
Description
2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, chlorophenyl groups, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate chlorophenyl precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted analogs.
Scientific Research Applications
2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide include other triazole derivatives and chlorophenyl-containing compounds. Examples include:
- 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide
- 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide
Uniqueness
The uniqueness of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide lies in its specific substitution pattern and the presence of both triazole and acetamide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H12Cl3N5OS |
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Molecular Weight |
428.7 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H12Cl3N5OS/c17-10-3-1-2-9(6-10)15-22-23-16(24(15)20)26-8-14(25)21-11-4-5-12(18)13(19)7-11/h1-7H,8,20H2,(H,21,25) |
InChI Key |
KOWDPUPDEDJHDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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